Sulfo-Cy3-Tetrazine

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Sulfo-Cy3-Tetrazine is a water-soluble click reagent for bioorthogonal labeling. It features a methyltetrazine moiety with optimal physiological pH stability and a Cy3 fluorophore (Ex/Em 548/563 nm). Key advantages include: high aqueous solubility (36 g/L) to avoid organic co-solvents, fluorogenic 'turn-on' response for wash-free imaging, and a distinct spectral channel for multiplexed assays. Ideal for live-cell glycoconjugate labeling and protein conjugation.

Molecular Formula C41H47N7O10S3
Molecular Weight 894.1 g/mol
Cat. No. B12282335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy3-Tetrazine
Molecular FormulaC41H47N7O10S3
Molecular Weight894.1 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C
InChIInChI=1S/C41H47N7O10S3/c1-40(2)32-24-30(60(53,54)55)17-19-34(32)47(21-7-5-6-12-38(49)42-26-28-13-15-29(16-14-28)39-45-43-27-44-46-39)36(40)10-8-11-37-41(3,4)33-25-31(61(56,57)58)18-20-35(33)48(37)22-9-23-59(50,51)52/h8,10-11,13-20,24-25,27H,5-7,9,12,21-23,26H2,1-4H3,(H3-,42,49,50,51,52,53,54,55,56,57,58)
InChIKeyCWXYQDVOGSOOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy3-Tetrazine: A Water-Soluble Cyanine 3-Tetrazine Conjugate for Bioorthogonal Fluorescence Labeling


Sulfo-Cy3-Tetrazine (also referred to as Sulfo-Cyanine 3 Tetrazine or Sulfo-Cy3-Methyltetrazine) is a click chemistry reagent that combines a bright, photostable Cyanine 3 (Cy3) fluorophore with a methyltetrazine moiety . This water-soluble compound participates in the inverse electron-demand Diels–Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO) and other strained alkenes, forming a stable covalent bond without the need for a copper catalyst . The presence of sulfonate groups confers high aqueous solubility, making it particularly suited for biological applications where it can label TCO-modified biomolecules in complex aqueous environments .

Why Generic Substitution of Sulfo-Cy3-Tetrazine is Not Advisable


While numerous tetrazine-fluorophore conjugates exist for bioorthogonal labeling, they cannot be considered interchangeable due to critical differences in reactivity, stability, solubility, and fluorescence performance . For instance, the choice between a standard tetrazine and a methyl-tetrazine presents a direct trade-off: standard tetrazines offer faster reaction kinetics, whereas methyl-tetrazines provide enhanced stability at physiological pH [1]. Furthermore, the presence or absence of sulfonate (Sulfo) groups drastically alters water solubility and can influence non-specific binding, a key factor for in vivo and cellular applications . Therefore, selecting Sulfo-Cy3-Tetrazine requires a precise match of its unique, quantifiable characteristics with the specific demands of the experimental system. The evidence below quantifies these critical differentiators.

Sulfo-Cy3-Tetrazine Evidence Guide: Quantitative Differentiation from Comparators


IEDDA Reaction Kinetics: Sulfo-Cy3-Tetrazine vs. Standard Tetrazine Conjugates

The methyltetrazine moiety in Sulfo-Cy3-Tetrazine provides a specific trade-off in reaction kinetics. While the IEDDA reaction is exceptionally fast, with second-order rate constants for tetrazine-TCO ligation reported up to 30,000 M⁻¹s⁻¹ for generic tetrazine systems , the methyltetrazine variant is selected for its enhanced stability. This stability comes at the cost of reduced reaction speed compared to unsubstituted tetrazine conjugates, which are the 'ideal choice if a rapid reaction kinetic is the key aspect' [1]. The user must prioritize either maximum speed or improved stability and shelf-life.

Bioorthogonal Chemistry Click Chemistry Reaction Kinetics

Water Solubility: Sulfo-Cy3-Tetrazine vs. Non-Sulfonated Cy3-Tetrazine

Sulfo-Cy3-Tetrazine is specifically engineered for high aqueous solubility, a property not shared by all tetrazine-fluorophore conjugates. The presence of sulfonate groups on the Cy3 core enhances its solubility in water, with a reported solubility of 0.43 M (36 g/L) in water [1]. In contrast, non-sulfonated analogs like standard Cy3-Tetrazine or other lipophilic tetrazine dyes exhibit significantly lower aqueous solubility and require organic co-solvents (e.g., DMF, DMSO) for efficient dissolution and bioconjugation . This precludes their direct use in many biological applications where organic solvents would be detrimental.

Bioconjugation Fluorescence Microscopy Live-Cell Imaging

Stability at Physiological pH: Sulfo-Cy3-Methyltetrazine vs. Standard Tetrazine

The methyl substitution on the tetrazine ring is a critical determinant of chemical stability. Sulfo-Cy3-Tetrazine (specifically the methyltetrazine variant) demonstrates 'good stability at physiological pH' and 'optimal stability at physiological pH' . This is a key point of differentiation from standard tetrazine probes (e.g., Tetrazine-5-FAM, Tetrazine-ATTO-532), which are known to be less stable and more prone to hydrolysis or decomposition in aqueous buffers over time, particularly at neutral to basic pH [1]. This enhanced stability allows for longer-term experiments and improved storage without performance degradation.

Bioconjugation Assay Development Chemical Stability

Fluorescence Characteristics: Sulfo-Cy3-Tetrazine vs. Other Fluorophore-Tetrazine Conjugates

The Cy3 fluorophore defines a specific spectral window that distinguishes Sulfo-Cy3-Tetrazine from other tetrazine conjugates. Its key photophysical properties are an absorption maximum at 548 nm, an extinction coefficient of 162,000 M⁻¹cm⁻¹, an emission maximum at 563 nm, and a fluorescence quantum yield of 0.1 [1]. This orange/red fluorescence (compatible with TRITC filter sets) allows for clear multiplexing with other common dyes like green-fluorescent probes (e.g., FAM, BODIPY FL, ATTO 488) and far-red dyes (e.g., Cy5-Tetrazine), enabling simultaneous labeling and detection of multiple targets [2][3].

Fluorescence Spectroscopy Multiplex Imaging Assay Development

Optimal Application Scenarios for Sulfo-Cy3-Tetrazine in Bioorthogonal Chemistry


Live-Cell Surface Labeling of TCO-Modified Glycoconjugates

Sulfo-Cy3-Tetrazine is ideally suited for labeling metabolically engineered cell-surface glycans on live cells . Its high water solubility (0.43 M) prevents precipitation in cell culture media [1], and the bioorthogonal IEDDA reaction proceeds rapidly under physiological conditions without copper toxicity, enabling specific visualization of TCO-tagged sialic acids or other monosaccharides .

Fluorogenic Detection in Wash-Free Immunoassays and Microscopy

The tetrazine moiety of Sulfo-Cy3-Tetrazine is known to quench Cy3 fluorescence via internal conversion (IC) when in close proximity . This property can be exploited in 'fluorogenic' or 'turn-on' probes, where a significant fluorescence increase (signal enhancement) occurs only upon reaction with a TCO-modified target. This enables wash-free imaging and homogenous assay formats with reduced background and improved signal-to-noise ratios compared to 'always-on' dyes [1].

Multiplex Fluorescence Imaging with Green and Far-Red Channels

With excitation/emission maxima at 548/563 nm, Sulfo-Cy3-Tetrazine occupies a distinct spectral channel . This allows for effective three-color multiplexing when paired with a green-fluorescent tetrazine probe (e.g., FAM-Tetrazine) and a far-red probe (e.g., Cy5-Tetrazine) [1]. This capability is critical for co-localization studies, multi-parametric analysis of protein populations, and complex fluorescence microscopy applications .

Aqueous Bioconjugation for Protein and Antibody Labeling

The high aqueous solubility of Sulfo-Cy3-Tetrazine (36 g/L) allows for efficient, one-step labeling of TCO-functionalized proteins, antibodies, or peptides directly in aqueous buffer systems [1]. This avoids the need for organic co-solvents (e.g., DMSO or DMF) that are required for non-sulfonated Cy3-tetrazine analogs , thereby preserving protein structure and activity and simplifying downstream purification.

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